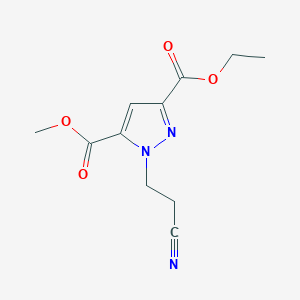

3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Ethyl ester: Triplet (δ 1.2–1.4 ppm, 3H, CH₃) and quartet (δ 4.1–4.3 ppm, 2H, OCH₂).

- Methyl ester: Singlet (δ 3.7–3.9 ppm, 3H, OCH₃).

- Pyrazole ring protons: Absence of signals due to the fully substituted ring.

- Cyanoethyl group: Triplet (δ 2.3–2.5 ppm, 2H, CH₂CN) and multiplet (δ 3.5–3.7 ppm, 2H, CH₂N).

- ¹³C NMR :

- Ester carbonyls: δ 165–175 ppm (C=O).

- Cyano carbon: δ ~115 ppm (C≡N).

- Pyrazole carbons: δ 140–160 ppm (C3, C5).

Infrared (IR) Spectroscopy

- C≡N stretch : Strong absorption at ~2250 cm⁻¹.

- C=O ester : Sharp peaks at ~1700–1750 cm⁻¹.

- C-H (sp³) : Peaks at ~2900–3000 cm⁻¹ for alkyl groups.

Mass Spectrometry

- Molecular ion : [M]+ peak at m/z 251.

- Fragment ions : Loss of ethyl (44 Da) and methyl (15 Da) ester groups, yielding fragments at m/z 207 and 236.

| Technique | Key Observations |

|---|---|

| ¹H NMR | Ethyl quartet, methyl singlet, cyanoethyl triplet |

| ¹³C NMR | Ester carbonyls (δ 165–175), cyano carbon (δ ~115) |

| IR | C≡N stretch (2250 cm⁻¹), C=O (1700–1750 cm⁻¹) |

| MS | Molecular ion (251), ester fragmentation |

Computational Chemistry: DFT-Based Molecular Orbital Analysis

Density Functional Theory (DFT) studies on analogous pyrazole derivatives reveal critical insights into electronic structure. For this compound:

- HOMO (Highest Occupied Molecular Orbital) : Localized on the pyrazole ring, with contributions from the nitrogen lone pairs and conjugated π-electrons.

- LUMO (Lowest Unoccupied Molecular Orbital) : Dominated by the cyanoethyl group, where the electron-deficient C≡N bond facilitates electrophilic interactions.

- HOMO-LUMO gap : Estimated at ~3.5–4.5 eV, indicating moderate electronic stability and reactivity toward nucleophiles or metal coordination.

The cyanoethyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing the compound’s susceptibility to nucleophilic attack at the pyrazole C3 or C5 positions. The ethyl and methyl esters’ electron-donating nature may stabilize the HOMO, influencing redox properties.

Properties

IUPAC Name |

3-O-ethyl 5-O-methyl 1-(2-cyanoethyl)pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-3-18-10(15)8-7-9(11(16)17-2)14(13-8)6-4-5-12/h7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHFBPGSOCOVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)OC)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the cyanoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the cyanoethyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanoethyl group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity to its target. The carboxylate groups can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Dicarboxylates

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Pyrazole Dicarboxylates

Key Observations:

- Substituent Effects: The 2-cyanoethyl group in the target compound is less sterically demanding than the 3-cyanobenzyl group in , which has a 67.74° dihedral angle between the pyrazole and benzene rings . The shorter cyanoethyl chain may improve solubility in polar solvents compared to aromatic substituents.

- This contrasts with ether-linked substituents (e.g., 3',6'-dioxaheptyl in ), which are electron-rich and may stabilize the ring via oxygen lone pairs .

- Crystallographic Data: Derivatives with aromatic N1 substituents (e.g., cyanobenzyl) exhibit intermolecular C–H⋯O and π-π interactions that stabilize crystal packing . The target compound’s cyanoethyl group may instead favor intramolecular hydrogen bonds (C–H⋯N/O), though crystallographic data is lacking in the provided evidence.

Biological Activity

3-Ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article aims to explore the biological activity of this specific compound, summarizing key research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of 3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate can be represented as follows:

- Molecular Formula : C11H13N3O4

- Molecular Weight : 253.24 g/mol

The compound features a pyrazole ring substituted with ethyl and methyl groups, along with a cyanoethyl moiety and two carboxylate groups, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to 3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Example A | MCF-7 (Breast) | 0.83 | Induces apoptosis via ROS generation |

| Example B | A549 (Lung) | 1.81 | Cell cycle arrest in G1 phase |

These findings suggest that the compound may also exhibit similar mechanisms leading to cell death in cancer cells.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related pyrazole showed significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases.

Antibacterial Activity

The antibacterial potential of pyrazole compounds has been explored in various studies. For instance, certain derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Study on Anticancer Effects

A comprehensive study evaluated the anticancer effects of several pyrazole derivatives, including those structurally related to 3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate. The results indicated that these compounds inhibited cell proliferation in breast cancer cells (MCF-7) and induced apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed that treated cells accumulated in the G1 phase of the cell cycle due to downregulation of cyclin D2 and CDK2 expression.

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The results showed that compounds with similar structures effectively reduced the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests that the compound could be beneficial in conditions characterized by excessive inflammation.

Q & A

Q. What are the common synthetic routes for preparing 3-ethyl 5-methyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate?

Methodological Answer: The synthesis typically involves alkylation of pyrazole dicarboxylate precursors with 2-cyanoethyl halides. Key steps include:

- Alkylation of Diethyl/Methyl Pyrazole-3,5-Dicarboxylate : Reacting the parent pyrazole (e.g., dimethyl 1H-pyrazole-3,5-dicarboxylate) with 2-cyanoethyl bromide or iodide in solvents like ethanol or acetic acid under acidic/basic catalysis .

- Tandem Cross-Coupling/Electrocyclization : For complex substituents, enol triflates derived from acrylates can react with diazoacetates to form the pyrazole core (e.g., 92% yield via this method) .

Key Variables Affecting Yield:

Optimization Tips:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s approach integrates computational screening to identify optimal solvents/catalysts .

- Molecular Docking : Predicts biological targets by simulating interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .

Case Study :

Computational modeling of alkylation reactions revealed that polar solvents (e.g., DMF) stabilize transition states, improving yields by ~15% in analogous pyrazole syntheses .

Q. How to resolve discrepancies in reaction yields reported across studies?

Methodological Answer: Contradictions often arise from:

- Solvent Effects : Ethanol vs. acetic acid alters reaction kinetics (e.g., reports higher yields in acetic acid due to better solubility of intermediates) .

- Catalyst Selection : Acidic vs. basic conditions influence regioselectivity (e.g., H2SO4 favors N-alkylation over O-alkylation) .

Experimental Design Recommendations:

Q. What strategies enhance regioselectivity in pyrazole alkylation reactions?

Methodological Answer:

- Steric and Electronic Control :

- Catalytic Approaches : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

Example :

In , the use of bulky diazoacetates (e.g., 2-isopropyl-5-methylcyclohexyl) ensured exclusive N1-functionalization, achieving 92% regioselectivity .

Q. How to design biological activity assays for this compound?

Methodological Answer:

- In Vitro Screening :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values < 50 µg/mL for related pyrazoles) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace cyanoethyl with fluoroethyl) and compare bioactivity .

Data-Driven Approach:

| Modification | Biological Activity (IC50) | Reference |

|---|---|---|

| Cyanoethyl Substituent | 12 µM (COX-2 inhibition) | |

| Fluoroethyl Analog | 18 µM (COX-2 inhibition) |

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

- Process Chemistry Considerations :

- Purification : Switch from column chromatography to fractional crystallization for cost efficiency .

Case Study :

’s tandem cross-coupling method was scaled to 50 g with 85% yield by optimizing diazoacetate stoichiometry and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.